molecular formula C21H19N3O4 B2613431 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide CAS No. 1396583-57-5

2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide

Cat. No.: B2613431
CAS No.: 1396583-57-5
M. Wt: 377.4
InChI Key: HFDWZFIULOQPJS-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with an acetyl group, a pyrimidinyl group substituted with a benzyloxy group, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of 4-acetylphenol: This can be achieved through the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of 6-(benzyloxy)pyrimidine: This involves the reaction of pyrimidine with benzyl alcohol under basic conditions to form the benzyloxy derivative.

    Coupling Reaction: The final step involves coupling 4-acetylphenol with 6-(benzyloxy)pyrimidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The phenoxy and pyrimidinyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The acetyl and benzyloxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyridin-4-yl)acetamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

Uniqueness

2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxy and pyrimidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-15(25)17-7-9-18(10-8-17)27-13-20(26)24-19-11-21(23-14-22-19)28-12-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDWZFIULOQPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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